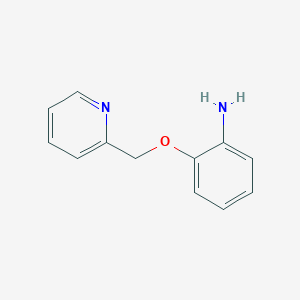

2-(Pyridin-2-ylmethoxy)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPUVSWRIMYYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 2-(Pyridin-2-ylmethoxy)aniline: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-(Pyridin-2-ylmethoxy)aniline, a molecule of interest for researchers, scientists, and professionals in drug development. The structural elucidation of such novel compounds is paramount for understanding their chemical properties, predicting their biological activity, and ensuring their purity and identity. This document will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Due to the limited availability of published experimental spectra for 2-(Pyridin-2-ylmethoxy)aniline, this guide will utilize predicted spectroscopic data as a primary resource for analysis. To ground these predictions in an experimental context, we will draw comparisons with the published ¹H NMR data of the structurally similar compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline. This approach allows for a robust and instructive exploration of the spectroscopic features of the target molecule.

Molecular Structure and Its Spectroscopic Implications

The structure of 2-(Pyridin-2-ylmethoxy)aniline, with its distinct aromatic and heteroaromatic rings, ether linkage, and primary amine group, gives rise to a unique spectroscopic fingerprint. Each proton and carbon atom resides in a specific electronic environment, leading to characteristic signals in NMR spectroscopy. The molecule's overall mass and fragmentation patterns are revealed through mass spectrometry, while the vibrational modes of its functional groups are probed by infrared spectroscopy.

// Define nodes with labels C1 [label = "C"]; C2 [label = "C"]; C3 [label = "C"]; C4 [label = "C"]; C5 [label = "C"]; C6 [label = "C"]; N1 [label = "N"]; H_N1 [label = "H₂"]; O1 [label = "O"]; C7 [label = "C"]; H2_C7 [label = "H₂"]; C8 [label = "C"]; C9 [label = "C"]; C10 [label = "C"]; C11 [label = "C"]; C12 [label = "C"]; N2 [label = "N"];

// Define positions C1 [pos = "0,1!"]; C2 [pos = "-0.87,0.5!"]; C3 [pos = "-0.87,-0.5!"]; C4 [pos = "0,-1!"]; C5 [pos = "0.87,-0.5!"]; C6 [pos = "0.87,0.5!"]; N1 [pos = "-1.73,1!"]; H_N1 [pos = "-2.3,1!"]; O1 [pos = "1.73,1!"]; C7 [pos = "2.6,0.5!"]; H2_C7 [pos = "2.9,0.9!"]; C8 [pos = "3.47,0!"]; C9 [pos = "4.34,0.5!"]; C10 [pos = "5.21,0!"]; C11 [pos = "5.21,-1!"]; C12 [pos = "4.34,-1.5!"]; N2 [pos = "3.47,-1!"];

// Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N1; N1 -- H_N1; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- N2; N2 -- C8; C7 -- H2_C7; }

Figure 1: Chemical structure of 2-(Pyridin-2-ylmethoxy)aniline.Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle and Its Application

Proton NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[1][2] By applying a magnetic field, the nuclear spins of the protons align. A radiofrequency pulse then excites these spins to a higher energy state. As they relax, they emit a signal whose frequency (chemical shift) is dependent on the local electronic environment. The number of neighboring protons influences the splitting pattern of the signal (multiplicity), and the area under the signal (integration) is proportional to the number of protons it represents.[3]

Experimental Protocol: ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation and instrument calibration.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(Pyridin-2-ylmethoxy)aniline.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with key analyte signals.[4][5]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm for optimal shimming.[6]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Shim the magnetic field to achieve homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor = "#F1F3F4"; "Weigh_Sample" [label = "Weigh Sample\n(5-10 mg)"]; "Dissolve" [label = "Dissolve in\nDeuterated Solvent"]; "Transfer" [label = "Transfer to\nNMR Tube"]; "Weigh_Sample" -> "Dissolve" -> "Transfer"; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor = "#F1F3F4"; "Insert_Sample" [label = "Insert into\nSpectrometer"]; "Lock_Shim" [label = "Lock and Shim"]; "Acquire" [label = "Acquire Spectrum"]; "Insert_Sample" -> "Lock_Shim" -> "Acquire"; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor = "#F1F3F4"; "Process" [label = "Fourier Transform,\nPhase & Baseline Correction"]; "Calibrate" [label = "Calibrate Spectrum"]; "Analyze" [label = "Analyze Spectrum"]; "Process" -> "Calibrate" -> "Analyze"; }

"Transfer" -> "Insert_Sample" [lhead = "cluster_acq", ltail = "cluster_prep"]; "Acquire" -> "Process" [lhead = "cluster_proc", ltail = "cluster_acq"]; }

Figure 2: Experimental workflow for ¹H NMR spectroscopy.Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for 2-(Pyridin-2-ylmethoxy)aniline. These predictions are based on computational algorithms that model the electronic environment of each proton.[7][8]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-6' | 8.5 - 8.6 | Doublet | 1H |

| H-4' | 7.6 - 7.8 | Triplet of Doublets | 1H |

| H-3' | 7.5 - 7.6 | Doublet | 1H |

| H-5' | 7.1 - 7.3 | Triplet | 1H |

| H-3 | 6.9 - 7.1 | Doublet of Doublets | 1H |

| H-5 | 6.7 - 6.9 | Triplet of Doublets | 1H |

| H-4 | 6.6 - 6.8 | Triplet of Doublets | 1H |

| H-6 | 6.5 - 6.7 | Doublet of Doublets | 1H |

| O-CH₂ -Py | 5.2 - 5.4 | Singlet | 2H |

| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |

Note: Predicted chemical shifts can vary depending on the software and the level of theory used. The multiplicity is predicted based on expected coupling patterns.

Experimental ¹H NMR Data for 3-chloro-4-(pyridin-2-ylmethoxy)aniline

For comparative purposes, the experimental ¹H NMR data for the related compound 3-chloro-4-(pyridin-2-ylmethoxy)aniline is presented below.[9]

| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Integration |

| H-6' | 8.57 | d, J=4.8 Hz | 1H |

| H-4' | 7.75-7.70 | m | 1H |

| H-3' | 7.65-7.63 | m | 1H |

| H-5' | 7.23-7.20 | m | 1H |

| H-5 | 6.81 | d, J=9.2 Hz | 1H |

| H-2 | 6.77 | d, J=2.8 Hz | 1H |

| O-CH₂ -Py | 5.18 | s | 2H |

| NH₂ | 3.48 | br | 2H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(Pyridin-2-ylmethoxy)aniline reveals several key features:

-

Pyridine Ring Protons (H-3', H-4', H-5', H-6'): These protons are expected in the downfield region (7.1-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the 6'-position is the most deshielded due to its proximity to the nitrogen. The splitting patterns (doublet, triplet of doublets, triplet) arise from coupling with adjacent protons on the pyridine ring. The experimental data for the chloro-analogue shows a similar pattern in this region, lending confidence to these predictions.[9]

-

Aniline Ring Protons (H-3, H-4, H-5, H-6): These protons are expected in the more upfield aromatic region (6.5-7.1 ppm) compared to the pyridine protons. The ortho and para protons to the electron-donating amino and methoxy groups will be more shielded (shifted to lower ppm values). The complex splitting patterns (doublet of doublets, triplet of doublets) are due to coupling with their neighbors on the aniline ring.

-

Methylene Protons (O-CH₂-Py): The two protons of the methylene bridge are expected to appear as a singlet around 5.2-5.4 ppm. Their chemical shift is influenced by the adjacent oxygen and the pyridine ring. The singlet nature arises from the absence of adjacent protons to couple with. This is consistent with the experimental data for the chloro-analogue, which shows a singlet at 5.18 ppm.[9]

-

Amine Protons (NH₂): The two protons of the primary amine group are expected to appear as a broad singlet in the range of 4.0-5.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle and Its Application

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio and simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct peak. The chemical shift of each carbon is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the main difference being the longer acquisition times required due to the low natural abundance of ¹³C.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred to reduce the acquisition time.

-

Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is typically used to collapse the C-H coupling and improve signal intensity. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 2-(Pyridin-2-ylmethoxy)aniline are presented in the table below.[10][11]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2' (Pyridyl) | 157 - 159 |

| C-2 (Aniline) | 145 - 147 |

| C-1 (Aniline) | 140 - 142 |

| C-6' (Pyridyl) | 148 - 150 |

| C-4' (Pyridyl) | 136 - 138 |

| C-4 (Aniline) | 120 - 122 |

| C-5' (Pyridyl) | 121 - 123 |

| C-3' (Pyridyl) | 120 - 122 |

| C-6 (Aniline) | 118 - 120 |

| C-5 (Aniline) | 115 - 117 |

| C-3 (Aniline) | 111 - 113 |

| O-C H₂-Py | 68 - 72 |

Note: These are predicted values and should be confirmed with experimental data.

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the downfield region of the spectrum (110-160 ppm). The carbons attached to the electronegative nitrogen and oxygen atoms (C-2', C-2, C-1, C-6') are the most deshielded and appear at the lowest field. The remaining carbons of the pyridine and aniline rings appear at distinct chemical shifts based on their substitution and position.

-

Methylene Carbon (O-CH₂-Py): The carbon of the methylene bridge is expected to appear in the upfield region (68-72 ppm), characteristic of an sp³-hybridized carbon attached to an oxygen atom.

Part 3: Mass Spectrometry (MS)

The Principle and Its Application

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13] In its most common form for small organic molecules, electron ionization (EI) is used to bombard the molecule with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and structural information from the fragmentation pattern.[14]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

Ionization: The sample is vaporized and then ionized, commonly using electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₂H₁₂N₂O

-

Molecular Weight: 200.24 g/mol

-

Predicted Molecular Ion Peak (M⁺•): m/z = 200

Interpretation of the Mass Spectrum

The mass spectrum of 2-(Pyridin-2-ylmethoxy)aniline is expected to show a molecular ion peak at m/z = 200, corresponding to the molecular weight of the compound. The fragmentation pattern will be key to confirming the structure.

"M_plus" [label = "Molecular Ion (M⁺•)\nm/z = 200"]; "Fragment_1" [label = "Pyridylmethyl Cation\nm/z = 92"]; "Fragment_2" [label = "Aniloxy Radical\nm/z = 108"]; "Fragment_3" [label = "Anilinium Ion\nm/z = 93"];

"M_plus" -> "Fragment_1" [label = "α-cleavage"]; "M_plus" -> "Fragment_2" [label = "α-cleavage"]; "Fragment_2" -> "Fragment_3" [label = "Rearrangement & H loss"]; }

Figure 3: Predicted key fragmentation pathway for 2-(Pyridin-2-ylmethoxy)aniline.A prominent fragmentation pathway would involve the cleavage of the benzylic ether bond, which is a relatively weak point in the molecule. This would lead to two major fragments:

-

Pyridylmethyl cation (m/z = 92): This stable, resonance-stabilized cation would likely be a major peak in the spectrum.

-

Aniloxy radical (m/z = 108): This radical could undergo further fragmentation or rearrangement. For instance, it could rearrange and lose a hydrogen atom to form the anilinium ion at m/z = 93.

The presence of these key fragments would provide strong evidence for the proposed structure.

Part 4: Infrared (IR) Spectroscopy

The Principle and Its Application

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule.[15][16] Different functional groups have characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific wavenumbers. An IR spectrum, a plot of absorbance or transmittance versus wavenumber, can therefore be used to identify the functional groups present in a molecule.[17][18]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For solids (KBr pellet): A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

For solids (Nujol mull): The sample is ground with a drop of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

For liquids or solutions: A thin film of the sample is placed between two salt plates.

-

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or the solvent) is typically run first and subtracted from the sample spectrum.

Predicted IR Data

The following table lists the predicted characteristic IR absorption bands for 2-(Pyridin-2-ylmethoxy)aniline.[19][20]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium to strong |

| C-O Stretch (ether) | 1200 - 1250 (asymmetric) | Strong |

| C-O Stretch (ether) | 1000 - 1050 (symmetric) | Medium |

| C-N Stretch (amine) | 1250 - 1350 | Medium |

Interpretation of the IR Spectrum

The predicted IR spectrum of 2-(Pyridin-2-ylmethoxy)aniline would display several characteristic absorption bands confirming the presence of its key functional groups:

-

N-H Stretch: The presence of the primary amine group would be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region would be indicative of the carbon-carbon and carbon-nitrogen double bonds within the aniline and pyridine rings.

-

C-O Ether Stretch: A strong, characteristic absorption band for the asymmetric C-O-C stretch of the ether linkage is expected around 1200-1250 cm⁻¹. A weaker symmetric stretch would appear around 1000-1050 cm⁻¹.

-

C-N Amine Stretch: The stretching vibration of the C-N bond of the aromatic amine would be observed in the 1250-1350 cm⁻¹ region.

Conclusion

This in-depth technical guide has outlined the expected spectroscopic data for 2-(Pyridin-2-ylmethoxy)aniline using predictive methods, supported by comparative experimental data from a closely related analogue. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating approach to confirming the structure and purity of this compound. For any definitive research or development application, it is imperative to acquire and analyze the experimental spectra of the synthesized compound and compare them with the predictions and interpretations laid out in this guide.

References

-

Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. [Link]

-

NMR sample preparation guidelines. [Link]

-

Structural elucidation by NMR(1HNMR). Slideshare. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

How to Find Functional Groups in the IR Spectrum. Dummies. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

Principles in NMR Spectroscopy. ResearchGate. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Mass spectrometry (MS). Fiveable. [Link]

-

IR Spectroscopy: Functional Group Analysis. Scribd. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

IR Spectroscopy - Basic Introduction. YouTube. [Link]

-

29.7 Mass Spectrometry (MS). eCampusOntario Pressbooks. [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

-

Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. [Link]

-

2.2: Mass Spectrometry. Chemistry LibreTexts. [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

-

IR Spectroscopy Tutorial. University of Colorado Boulder. [Link]

-

4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

Infrared Spectroscopy. Michigan State University. [Link]

-

Infrared Spectroscopy. ACS Reagent Chemicals. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. National Institutes of Health. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

2-(3-Pyridinylmethoxy)aniline, N-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

CASPRE - 13 C NMR Predictor. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

-

3-chloro-4-(pyridin-2-ylmethoxy)aniline. Jiangsu Hongrui New Material Co., Ltd. [Link]

-

Infrared spectra prediction. Cheminfo.org. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

HMBC, HSQC NMR prediction. NMRDB.org. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

How to predict IR Spectra? ResearchGate. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. [Link]

Sources

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. microbenotes.com [microbenotes.com]

- 3. jchps.com [jchps.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualizer loader [nmrdb.org]

- 9. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 10. CASPRE [caspre.ca]

- 11. Visualizer loader [nmrdb.org]

- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 18. scribd.com [scribd.com]

- 19. Infrared spectra prediction [cheminfo.org]

- 20. researchgate.net [researchgate.net]

The Strategic deployment of 2-(Pyridin-2-ylmethoxy)aniline as a Privileged Scaffold in Contemporary Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of the pyridine ring and the aniline moiety within a single molecular framework has given rise to a plethora of biologically active compounds, particularly in the realm of oncology. This technical guide delves into the strategic importance of 2-(Pyridin-2-ylmethoxy)aniline as a versatile and "privileged scaffold" in modern drug discovery.[1][2] While this specific isomer is not as extensively documented as its structural relatives, its constituent parts are hallmarks of numerous successful therapeutic agents. This guide will provide a comprehensive overview of its inferred physicochemical properties, a plausible and detailed synthetic pathway, and a thorough exploration of its potential applications as a building block in medicinal chemistry, with a particular focus on the design of targeted kinase inhibitors. The narrative is underpinned by established chemical principles and draws parallels from closely related, well-characterized analogs to provide actionable insights for researchers in the field.

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2] The strategic advantage of employing such scaffolds lies in their inherent drug-like properties and their proven ability to interact with key protein families. The 2-(Pyridin-2-ylmethoxy)aniline structure embodies this concept by uniting two critical pharmacophoric elements: the pyridine ring and the aniline core.

The pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[3] This interaction is a cornerstone of many successful kinase inhibitor designs.[4][5] The aniline scaffold , on the other hand, provides a versatile platform for synthetic elaboration.[6] The amino group serves as a convenient handle for introducing a wide array of substituents, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[7] However, it is crucial to consider the potential for metabolic liabilities associated with the aniline group, which can sometimes lead to the formation of reactive metabolites.[8][9]

This guide will illuminate the potential of 2-(Pyridin-2-ylmethoxy)aniline as a valuable, yet under-explored, building block for the next generation of targeted therapeutics.

Physicochemical Properties: An Inferred Profile

Given the limited direct literature on 2-(Pyridin-2-ylmethoxy)aniline, its physicochemical properties can be reliably inferred from its isomers and closely related analogs. These parameters are crucial for predicting its behavior in biological systems and for guiding the design of synthetic routes and formulation strategies.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₂N₂O | Provides the elemental composition. |

| Molecular Weight | 200.24 g/mol | Influences absorption, distribution, and diffusion. |

| LogP | ~1.7 | Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | A key predictor of drug absorption and brain penetration. |

| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | The amino group can engage in crucial hydrogen bonding interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, ether oxygen) | These sites can form hydrogen bonds with biological targets, contributing to binding affinity. |

| Rotatable Bonds | 3 | Provides conformational flexibility, allowing the molecule to adapt to the shape of a binding site. |

Table 1: Predicted Physicochemical Properties of 2-(Pyridin-2-ylmethoxy)aniline and their relevance in medicinal chemistry.

Synthesis of 2-(Pyridin-2-ylmethoxy)aniline: A Proposed Pathway

The synthesis of 2-(Pyridin-2-ylmethoxy)aniline can be logically approached through a two-step sequence, commencing with a Williamson ether synthesis to construct the core scaffold, followed by the reduction of a nitro group to the desired aniline. This proposed route utilizes readily available starting materials and well-established, robust chemical transformations.[10][11]

Figure 1: Proposed two-step synthetic workflow for 2-(Pyridin-2-ylmethoxy)aniline.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, self-validating system for the proposed synthesis.

Step 1: Synthesis of 2-((2-Nitrophenoxy)methyl)pyridine

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-((2-nitrophenoxy)methyl)pyridine.

Step 2: Synthesis of 2-(Pyridin-2-ylmethoxy)aniline

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 2-((2-nitrophenoxy)methyl)pyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reducing Agents: Add iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Further purification by column chromatography, if necessary, will yield the final product, 2-(Pyridin-2-ylmethoxy)aniline.

Application in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 2-(pyridin-2-ylmethoxy)aniline scaffold is a "privileged" structure for the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Rationale for Kinase Inhibition

The pyridine and aniline moieties of the scaffold can engage in key interactions within the ATP-binding site of a kinase:

-

Pyridine Nitrogen: The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many potent and selective kinase inhibitors.[3]

-

Aniline Amino Group: The aniline -NH₂ group provides a vector for further chemical modification. By attaching various substituents to this position, medicinal chemists can explore interactions with other regions of the ATP-binding pocket, such as the solvent-exposed region or the hydrophobic pocket. This allows for the optimization of potency and selectivity against a specific kinase target.[7][12]

-

Ether Linkage: The flexible ether linkage allows the pyridine and aniline rings to adopt an optimal orientation for binding within the kinase active site.

Figure 2: Conceptual diagram of the 2-(Pyridin-2-ylmethoxy)aniline scaffold interacting with a kinase active site.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on 2-(pyridin-2-ylmethoxy)aniline are not available, we can extrapolate from the vast body of literature on related anilinopyrimidine and anilinoquinoline kinase inhibitors.[13][14][15]

-

Substitutions on the Aniline Ring: Small, electron-donating or -withdrawing groups on the aniline ring can significantly impact potency and selectivity. Halogen atoms, for instance, can form halogen bonds with the protein backbone.

-

Derivatization of the Aniline Nitrogen: Acylation or alkylation of the aniline nitrogen with various functional groups can lead to interactions with the solvent-exposed region, often improving pharmacokinetic properties.

-

Modifications of the Pyridine Ring: Substitutions on the pyridine ring can modulate the basicity of the nitrogen atom, thereby influencing the strength of the hydrogen bond with the hinge region.

Future Directions and Conclusion

2-(Pyridin-2-ylmethoxy)aniline represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is feasible through established chemical methods, and its structural features make it an attractive starting point for the design of novel kinase inhibitors and other targeted therapies.

Future research should focus on:

-

Synthesis and Characterization: The first priority is the actual synthesis and full characterization of 2-(pyridin-2-ylmethoxy)aniline to confirm its properties.

-

Library Synthesis: The creation of a diverse library of derivatives by modifying both the aniline and pyridine rings is essential for establishing a comprehensive SAR.

-

Biological Screening: The synthesized compounds should be screened against a panel of kinases and other relevant biological targets to identify initial hits.

-

Computational Modeling: Molecular docking and other computational techniques can be employed to guide the design of more potent and selective analogs.

References

- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1822-1833.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361.

- Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18504.

- Privileged structures as leads in medicinal chemistry. Semantic Scholar.

- Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1442.

- Aniline replacement in drug-like compounds. Cresset Group. (2024, January 10).

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. African Journal of Biomedical Research.

- Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.

- LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction.

- Aniline replacement in drug-like compounds. BioPartner UK. (2024, January 10).

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 61(21), 9415-9436.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 289-293.

- Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry. Benchchem.

- Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News. (2018, November 21).

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46986-47003.

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 493.

- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(12), 2638-2663.

- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv

- The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24).

- Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 55(6), 881-889.

- Reduction of nitro groups to anilines. YouTube. (2019, January 3).

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

- Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles.

- Williamson Ether Synthesis.

- Williamson ether synthesis. Wikipedia.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. (2021, May 1).

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Privileged scaffolds for library design and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. cresset-group.com [cresset-group.com]

- 7. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. news.umich.edu [news.umich.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 2-(Pyridin-2-ylmethoxy)aniline

Introduction

2-(Pyridin-2-ylmethoxy)aniline is a key organic intermediate whose structural motif, featuring a pyridine ring linked via a methoxy bridge to an aniline moiety, is of significant interest in medicinal chemistry and materials science. Its unique combination of a flexible ether linkage and the distinct electronic properties of its aromatic systems—the electron-donating aniline and the electron-withdrawing pyridine—underpins its utility as a versatile building block. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively design synthetic routes, predict biological activity, formulate drug products, and ensure quality control. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-(Pyridin-2-ylmethoxy)aniline, grounded in established analytical techniques and theoretical principles.

Chemical Structure and Identification

A clear depiction of the molecular structure is fundamental to understanding its properties.

Caption: Chemical structure of 2-(Pyridin-2-ylmethoxy)aniline.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(Pyridin-2-ylmethoxy)aniline |

| CAS Number | 1185299-37-9 (dihydrochloride)[1] |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol [2] |

| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N |

Core Physicochemical Properties

The utility of a chemical compound in any application is dictated by its fundamental physical and chemical properties. This section details the key physicochemical parameters of 2-(Pyridin-2-ylmethoxy)aniline.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method of Determination |

| Melting Point | Data not available in searched sources | Capillary Method (e.g., Mel-Temp)[3][4][5][6] |

| Boiling Point | Data not available in searched sources | Thiele Tube Method |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and acetone.[7] | Visual Inspection/Spectroscopic Analysis |

| pKa | Data not available in searched sources | Potentiometric Titration / UV-Vis Spectroscopy |

| LogP | 2.8962 (for a related chloro-derivative)[8] | Calculated/Experimental (Shake-flask method) |

| Topological Polar Surface Area (TPSA) | 48.1 Ų[2] | Computational |

Melting Point

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting point range.[4]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a modern melting point apparatus.[3][5]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid into the closed end to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[4][5][6] Allow the apparatus to cool before proceeding.

-

Slow Heating: Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) when approaching the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. For laboratory-scale work, selecting an appropriate solvent is essential for reactions, purification, and analytical characterization. Given its structure, 2-(Pyridin-2-ylmethoxy)aniline is expected to be soluble in a range of common organic solvents. Chloroform is often a good starting point for many organic compounds.[7]

pKa and LogP

The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental properties that predict a molecule's behavior in biological systems. The pKa values of the pyridinic nitrogen and the anilino nitrogen will determine the compound's charge state at physiological pH. The LogP value indicates the compound's lipophilicity, which is critical for membrane permeability and drug-receptor interactions. While specific experimental data for the title compound were not found, the LogP of a structurally related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is reported as 2.8962, suggesting moderate lipophilicity.[8]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-(Pyridin-2-ylmethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol describes the general steps for acquiring a high-quality ¹H NMR spectrum.[7][9][10]

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][10]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[9]

-

Data Acquisition: Acquire the ¹H NMR spectrum. For quantitative results, a single scan with a 90° pulse is often optimal.[9]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks to determine the relative number of protons.[11] Calibrate the chemical shift scale, typically using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

Caption: General workflow for obtaining an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorptions for 2-(Pyridin-2-ylmethoxy)aniline:

-

N-H Stretching: Primary aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹.[12] The IR spectrum of aniline, for example, shows two N-H stretches at 3442 and 3360 cm⁻¹.[13]

-

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is usually strong and appears in the 1250-1335 cm⁻¹ region.[13]

-

C-O Stretching: The ether C-O stretch is expected in the 1000-1300 cm⁻¹ range.

-

Aromatic C-H and C=C Stretching: These will be observable in their characteristic regions of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Pyridine and its derivatives exhibit characteristic UV absorptions.[14][15] Pyridine itself has absorption maxima around 254 nm.[16][17] The presence of the aniline ring in conjugation with the ether linkage will likely result in a more complex spectrum with potential shifts in the absorption maxima. The electronic properties of pyridine can change significantly upon interaction with acid sites, which can be monitored by UV-Vis spectroscopy.[18]

Chromatographic Analysis

Chromatography is essential for assessing the purity of 2-(Pyridin-2-ylmethoxy)aniline and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For aromatic amines, reversed-phase HPLC is a common method.

Experimental Protocol: HPLC Purity Analysis

This is a general protocol for the analysis of aromatic amines by HPLC.[19][20][21]

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to an appropriate concentration for analysis.

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[20]

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration.

-

Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[20]

-

Detection: UV detection is common. The wavelength should be set to a λ_max of the compound for optimal sensitivity.

-

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and run the analysis. The purity can be determined by the relative area of the main peak.

Synthesis and Reactivity

The synthesis of 2-(Pyridin-2-ylmethoxy)aniline typically involves the reduction of a nitro precursor. For instance, a general synthesis of a related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, involves the reduction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine using zinc powder and ammonium chloride.[22] This highlights a common synthetic route where the ether linkage is formed first, followed by the reduction of a nitro group to the aniline. This approach is valuable in drug discovery for creating libraries of related compounds.[23][24]

Conclusion

The physicochemical properties of 2-(Pyridin-2-ylmethoxy)aniline define its behavior and potential applications. This guide has provided a detailed overview of its key characteristics and the standard experimental protocols used for their determination. For researchers and drug development professionals, a firm grasp of these properties is essential for leveraging this versatile molecule in the synthesis of novel compounds with potential therapeutic or material science applications. The provided protocols serve as a practical foundation for the quality control and characterization of this important chemical intermediate.

References

- Melting point determination. (n.d.).

- How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting point determination. (n.d.). SSERC.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Experiment 1 - Melting Points. (n.d.).

- UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.

- NMR Sample Preparation. (n.d.).

- Acquiring and Processing Routine ¹H and ¹³C Spectra. (2018, September 28). In NMR Spectroscopy: A Practical Approach.

- Yamin, M., & Fuoss, R. M. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society. ACS Publications.

- UV-spectrum of pyridine. (n.d.). ResearchGate.

- NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.

- Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. (n.d.). DOI.

- Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018, August 6). Physical Chemistry Chemical Physics. RSC Publishing.

- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.).

- 5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts.

- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. (n.d.). ChemScene.

- 3-chloro-4-(pyridin-2-ylmethoxy)aniline. (2025, July 24). ChemicalBook.

- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.

- 4-(Pyridin-2-ylmethoxy)aniline. (n.d.). PubChem.

- Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2025, November 3). Preprints.org.

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (n.d.). MDPI.

- 1185299-37-9|2-(Pyridin-2-ylmethoxy)aniline dihydrochloride|BLD Pharm. (n.d.).

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.

Sources

- 1. 1185299-37-9|2-(Pyridin-2-ylmethoxy)aniline dihydrochloride|BLD Pharm [bldpharm.com]

- 2. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. How To [chem.rochester.edu]

- 8. chemscene.com [chemscene.com]

- 9. books.rsc.org [books.rsc.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tsijournals.com [tsijournals.com]

- 13. wikieducator.org [wikieducator.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3[1] | Russian Chemical Bulletin [link.springer.com]

- 16. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 23. preprints.org [preprints.org]

- 24. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Experimental Landscape of 2-(Pyridin-2-ylmethoxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(pyridin-2-ylmethoxy)aniline scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of targeted therapeutics. Its unique structural arrangement, featuring a pyridine ring linked via a methoxy bridge to an aniline moiety, provides a rich template for developing molecules with diverse biological activities. This guide delves into the experimental data and methodologies surrounding this scaffold, with a particular focus on its application in the development of kinase inhibitors. While direct, in-depth experimental data for the specific compound 2-(Pyridin-2-ylmethoxy)aniline dihydrochloride (CAS 1185299-37-9) is not extensively published, this guide will leverage data from closely related analogues to provide a comprehensive technical overview for researchers in the field.

Core Structural Features and Synthetic Strategies

The core structure of 2-(pyridin-2-ylmethoxy)aniline derivatives offers several key features for medicinal chemists. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the aniline moiety provides a reactive site for further functionalization to modulate physicochemical properties and biological targeting.[1]

General Synthetic Workflow

The synthesis of this scaffold and its derivatives can be approached through several established synthetic routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution patterns. Two common and effective methods are the Palladium-catalyzed Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr).[1]

Diagram: General Synthetic Strategies

Caption: General synthetic strategies for 2-Nitro-6-(pyridin-2-yl)aniline.[1]

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling Example[1]

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromoaniline with a pyridylboronic acid.

Materials:

-

2-Bromo-6-nitroaniline (1.0 mmol)

-

2-Pyridylboronic acid (1.2 mmol)

-

Palladium(II) acetate (0.05 mmol)

-

Triphenylphosphine (0.1 mmol)

-

Potassium carbonate (2.0 mmol)

-

Toluene (10 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask, add 2-bromo-6-nitroaniline, 2-pyridylboronic acid, and potassium carbonate.

-

Add toluene and water to the flask.

-

To this mixture, add palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-Nitro-6-(pyridin-2-yl)aniline.

Application in Kinase Inhibitor Development: A Case Study

A prominent application of this scaffold is in the development of kinase inhibitors for oncology. A close analogue, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, has been utilized in the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, including mutants that confer resistance to standard therapies.[2]

Synthesis of a Pyrazolopyrimidine-Based EGFR Inhibitor[2]

The synthesis of a novel pyrazolopyrimidine-based EGFR inhibitor starting from a derivative of the 2-(pyridin-2-ylmethoxy)aniline scaffold is outlined below.

Diagram: Synthesis of a Novel EGFR Inhibitor

Caption: Synthetic pathway for a novel EGFR inhibitor.[2]

Biological Evaluation: Anti-proliferative Activity

The resulting compounds were evaluated for their anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

Table 1: Anti-proliferative Activity of a Novel EGFR Inhibitor [2]

| Cell Line | EGFR Status | GI₅₀ (μM) of Compound 19 |

| H1975 | L858R/T790M | Data not specified in abstract |

| PC9 | del19 | Data not specified in abstract |

| HCC827 | del19 | Data not specified in abstract |

| H3255 | L858R | Data not specified in abstract |

| EGFR wt cells | Wild-type | Not potent |

GI₅₀ represents the concentration causing 50% growth inhibition. Specific values for compound 19 were not available in the abstract but the study reported potent activity against mutant lines and no significant effect on wild-type EGFR cells.

The X-ray crystal structure of the inhibitor bound to EGFR revealed a distinct "DFG-in-C-Helix-out" inactive conformation, forming a covalent bond with Cys797.[2]

Hypothetical Signaling Pathway Inhibition

Many small molecule kinase inhibitors, including those derived from the 2-(pyridin-2-ylmethoxy)aniline scaffold, target key signaling pathways that are aberrantly activated in cancer cells. A plausible target for such derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1]

Diagram: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.[1]

Conclusion

The 2-(pyridin-2-ylmethoxy)aniline scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries amenable to biological screening. The experimental data from closely related analogues demonstrate the potential of this scaffold to yield potent and selective inhibitors of key cancer-driving proteins like EGFR. Further exploration and optimization of this pharmacophore are warranted to unlock its full therapeutic potential.

References

- BLD Pharm. 1185299-37-9|2-(Pyridin-2-ylmethoxy)aniline dihydrochloride.

- Sigma-Aldrich. [2-(2-pyridinylmethoxy)phenyl]amine dihydrochloride | 1185299-37-9.

- Arctom. CAS NO.

- Benchchem. Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)

- ResearchGate. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Pyridin-2-ylmethoxy Aniline Derivatives

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the aniline and pyridine moieties stand as "privileged structures," foundational building blocks that consistently appear in a vast array of therapeutic agents.[1][2][3][4][5] The aniline scaffold offers a versatile template for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[1][2] Simultaneously, the pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's physicochemical properties, such as solubility and bioavailability.[4][5]

The strategic fusion of these two pharmacores through an ether linkage gives rise to the pyridin-2-ylmethoxy aniline core. This hybrid structure has garnered significant interest, particularly in the realm of oncology, as a scaffold for potent and selective enzyme inhibitors.[6][7][8][9] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this class of compounds, detailing the causal links between molecular architecture and biological function, outlining synthetic and evaluative methodologies, and exploring their therapeutic potential, with a primary focus on kinase inhibition.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridin-2-ylmethoxy aniline derivatives is exquisitely sensitive to substitutions on both the aniline and pyridine rings. Understanding these relationships is paramount for optimizing potency, selectivity, and drug-like properties.

The Aniline Ring: A Hub for Potency Modulation

The aniline portion of the scaffold is a critical determinant of activity, where the nature and position of substituents dictate the compound's interaction with its biological target.

-

Ortho (2-position) Substitutions: The introduction of small, lipophilic groups at the 2-position, such as methyl (-CH3) or chloro (-Cl), has been shown to increase inhibitory potency against certain kinases.[7] This suggests the presence of a corresponding hydrophobic pocket in the target's binding site. Conversely, larger or more polar substituents, like methoxy (-OMe) or nitro (-NO2), are often poorly tolerated at this position, leading to a significant decrease in activity.[7]

-

Meta (3-position) Substitutions: The 3-position is often a key point for enhancing selectivity. For example, the presence of a chlorine atom at this position in 3-chloro-4-(pyridin-2-ylmethoxy)aniline has been instrumental in developing irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase.[6]

-

Para (4-position) Substitutions: The 4-position, where the pyridin-2-ylmethoxy group is attached, is fundamental to the core structure. Modifications directly on this position are less common, as it is the linking point. However, the overall electronic character of the aniline ring, influenced by other substituents, affects the properties of the amino group, which is often a key interaction point with the target protein.

The lipophilicity of substituents on the aniline ring also plays a crucial role. A study on aniline derivatives containing a 1,2,3-triazole system found that the position of substitution significantly impacts lipophilicity, with para-substituted derivatives showing a greater decrease in lipophilicity compared to ortho- and meta-isomers.[10] This highlights the intricate relationship between substituent position, physicochemical properties, and ultimately, biological activity.

The Pyridine Ring: Fine-Tuning Target Interactions

The pyridine moiety offers additional opportunities for optimization. Its nitrogen atom frequently engages in hydrogen bonding with the hinge region of kinase ATP-binding sites.

-

Electronic Effects: The placement of electron-withdrawing groups on the pyridine ring can enhance binding to DNA.[11] This is attributed to the stabilization of a cationic character at physiological pH, which strengthens the electrostatic attraction to the negatively charged phosphate backbone of DNA.[11] While this specific example relates to DNA intercalators, the principle of modulating electronic properties to enhance target interaction is broadly applicable to enzyme inhibition.

-

Steric and Hydrophobic Interactions: Modifications to the pyridine ring can also influence hydrophobic and steric interactions within the target binding pocket, further refining potency and selectivity.

The following diagram illustrates the key SAR takeaways for the pyridin-2-ylmethoxy aniline scaffold.

Caption: General synthetic workflows for target derivatives.

Experimental Protocol: Synthesis of 4-(Pyridin-2-ylmethoxy)aniline

This protocol describes a representative synthesis via the Williamson ether synthesis route.

Materials:

-

4-Aminophenol

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add 4-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 20 minutes.

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). [8]7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. [8]8. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(pyridin-2-ylmethoxy)aniline. [8]

Biological Evaluation Workflow

The therapeutic potential of pyridin-2-ylmethoxy aniline derivatives, particularly as kinase inhibitors, is assessed through a hierarchical series of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

The primary evaluation involves determining the compound's ability to inhibit the activity of a specific protein kinase. This is typically measured as the half-maximal inhibitory concentration (IC50).

Protocol Outline:

-

Assay Preparation: A reaction buffer containing the purified target kinase, a suitable substrate (often a peptide), and ATP is prepared.

-

Compound Incubation: The test compounds (derivatives) are serially diluted and added to the assay plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. Common methods include radiometric assays (using ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Caption: Hierarchical workflow for biological evaluation.

Case Study: Pyridin-2-ylmethoxy Aniline Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. [8]The pyridin-2-ylmethoxy aniline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

-

DNA-Dependent Protein Kinase (DNA-PK): A series of 6-anilino imidazo[4,5-c]pyridin-2-ones were developed as potent and selective DNA-PK inhibitors. [7]While not a direct pyridin-2-ylmethoxy aniline, this study underscores the importance of the anilino-pyridine motif in targeting PI3K-like kinases. The anilino moiety occupies a key hydrophobic pocket, and substitutions are critical for achieving high potency. [7]* 3-Phosphoinositide-Dependent Kinase-1 (PDK-1): A series of benzo[c]n[1][9]aphthyridin-4-ylamines featuring a 2-aminoalkoxy-pyridin-3-yl group were identified as potent inhibitors of PDK-1, a key kinase in the PI3K/AKT signaling pathway. [9]This demonstrates the utility of the pyridyl-alkoxy-aniline substructure in targeting AGC family kinases.

-

Receptor Tyrosine Kinases (RTKs): The anilinopyrimidine scaffold, a close relative, has been extensively explored for targeting RTKs like EGFR and VEGFR. [12]The 4-anilino portion is known to interact with a key hydrophobic pocket, and subtle changes to the aniline substitution pattern can confer selectivity for different kinases. [12]

Quantitative Analysis of Kinase Inhibition

The following table summarizes representative data for related anilino-pyridine derivatives, illustrating the impact of structural modifications on kinase inhibitory activity.

| Compound/Derivative | Target Kinase | IC50 (nM) | Key Structural Feature | Reference |

| Dactolisib (1) | DNA-PK | 0.8 | Multi-kinase inhibitor scaffold | [7] |

| Imidazo[4,5-c]pyridin-2-one 6 | DNA-PK | 4000 | Unsubstituted aniline | [7] |

| Imidazo[4,5-c]pyridin-2-one 9 | DNA-PK | < 2000 | 2-Methyl aniline | [7] |

| Imidazo[4,5-c]pyridin-2-one 15 | DNA-PK | < 2000 | 2-Chloro aniline | [7] |

This data clearly demonstrates the principle that small, lipophilic substituents at the 2-position of the aniline ring enhance potency against DNA-PK. [7]

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion and Future Outlook

The pyridin-2-ylmethoxy aniline scaffold represents a validated and highly adaptable platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships are well-defined, with the aniline ring serving as a primary site for potency and selectivity modulation and the pyridine ring providing key interactions with the target.

Future research will likely focus on several key areas:

-

Exploring Novel Substitutions: The synthesis and evaluation of derivatives with novel, diverse substituents on both rings to probe new areas of chemical space and identify compounds with improved properties. [13]* Isosteric Replacement: Addressing potential metabolic liabilities associated with the aniline motif by exploring saturated isosteres, which could enhance safety profiles while preserving efficacy. [14]* Targeting New Kinases and Enzyme Families: Applying the SAR knowledge gained from this scaffold to design inhibitors for other therapeutically relevant targets beyond the well-explored kinases.

By leveraging the established SAR principles and employing modern synthetic and screening methodologies, the pyridin-2-ylmethoxy aniline core will continue to be a valuable starting point for the development of next-generation targeted therapeutics.

References

- ChemicalBook. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7.

- BenchChem. (2025). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview.

- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Le, D. T., et al. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry.

- Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed.

-

Barlaam, B., et al. (2010). The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c]n[1][9]aphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). PubMed. Retrieved from

- E-Substances. (n.d.). Aniline in Pharmaceuticals: A Precursor for Essential Medicines.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Mosher, M., et al. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. PubMed Central.

- Pindela, M., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central.

- Brancalion, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central.

- BenchChem. (n.d.). An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History.

- IJNRD. (2024). Pyridine scaffold: its diverse biological actions.

- Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. ajrconline.org [ajrconline.org]

- 6. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [amp.chemicalbook.com]

- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of Aminophenyl Pyridylmethyl Ethers